

A Comprehensive Technical Guide to the Diterpenoid Alkaloid Forestine

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Compound of Interest

Compound Name: *Forestine*

Cat. No.: *B13851600*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identity of **Forestine**, a naturally occurring diterpenoid alkaloid. The primary focus of this document is to establish the precise chemical nomenclature of **Forestine** according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identification and Nomenclature

Forestine, a complex diterpenoid alkaloid, has been identified and characterized in the scientific literature. The definitive IUPAC name for this compound provides a systematic and unambiguous description of its molecular structure.

1.1. IUPAC Name

The correct and complete IUPAC name for the compound commonly referred to as **Forestine** is:

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0^{1'20}.0^{3'23}.0^{7'12}]pentacos-7(12),8,10-trien-18-yl] benzoate[1].

This systematic name precisely describes the stereochemistry and connectivity of every atom within the intricate pentacyclic structure of the molecule.

1.2. Chemical Structure

The IUPAC name corresponds to a specific two-dimensional and three-dimensional arrangement of atoms. The structural formula reveals a highly substituted and complex scaffold, characteristic of aconitine-type diterpenoid alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of **Forestine** is presented in Table 1. These properties are computationally predicted and provide essential information for researchers working with this compound.

Table 1: Computed Physicochemical Properties of **Forestine**

Property	Value	Source
Molecular Formula	C ₄₃ H ₄₉ NO ₁₈	PubChem[1]
Molecular Weight	867.8 g/mol	PubChem[1]
Monoisotopic Mass	867.295 Da	PubChemLite[2]
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	18	PubChem[1]
Rotatable Bond Count	12	PubChem[1]
Exact Mass	867.29496371 Da	PubChem[1]
Topological Polar Surface Area	253 Å ²	PubChem[1]
Heavy Atom Count	62	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	1810	PubChem[1]

Experimental Data and Protocols

Detailed experimental data for **Forestine**, including comprehensive protocols for its isolation, synthesis, and biological evaluation, are not readily available in the public domain. Further in-depth literature review and database searches would be required to compile such information. This section would typically include:

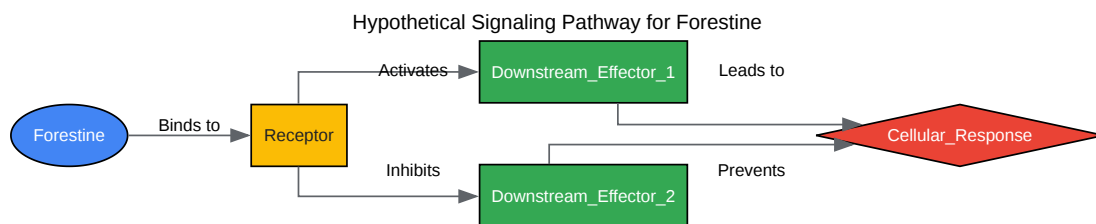
- **Isolation and Purification:** Detailed protocols for the extraction of **Forestine** from its natural source, *Aconitum forrestii* Stapf[3], including the solvents, chromatographic techniques, and analytical methods used for purification and characterization.
- **Spectroscopic Data:** A comprehensive table of spectroscopic data, including ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy, which are crucial for structural elucidation and confirmation.
- **Biological Activity Assays:** Specific protocols for in vitro and in vivo assays used to determine the biological effects of **Forestine**. This would include details on cell lines, animal models, reagents, and methodologies.

Signaling Pathways and Mechanism of Action

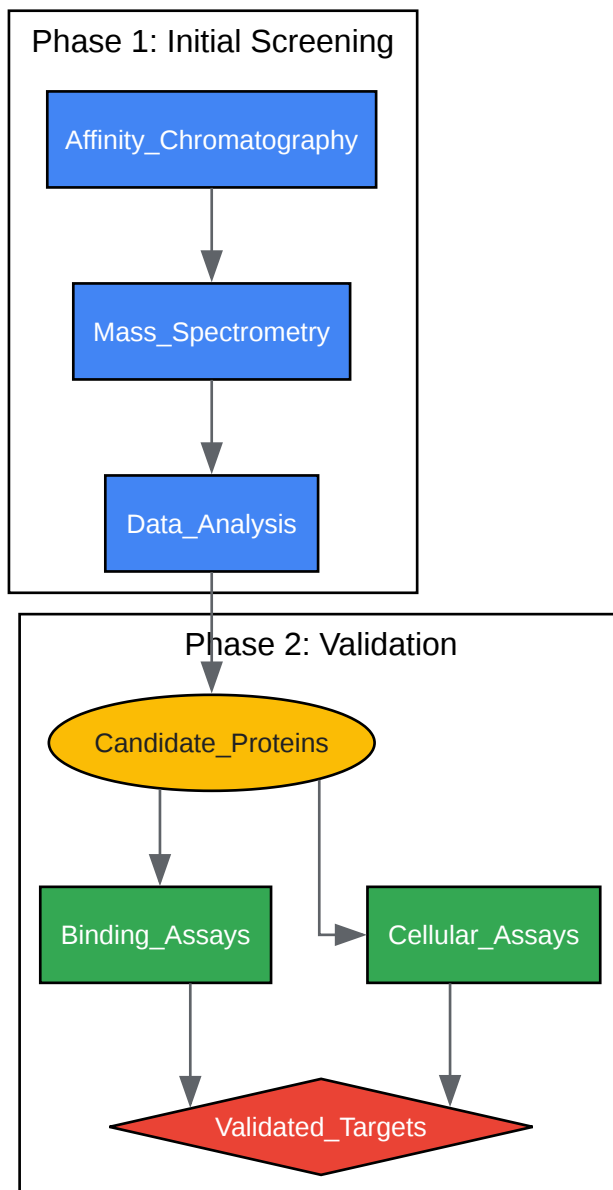
The specific signaling pathways modulated by **Forestine** and its precise mechanism of action are subjects for further research. A diagrammatic representation of its interaction with biological targets would be invaluable for understanding its pharmacological effects.

4.1. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated for **Forestine**, based on the known activities of similar diterpenoid alkaloids.



Experimental Workflow for Forefront Target ID



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References

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- 2. PubChemLite - Forrestine (C43H49NO18) [pubchemlite.lcsb.uni.lu]
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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Diterpenoid Alkaloid Forestine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13851600#iupac-name-for-forestine-compound]

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